molecular formula C19H16F3N3O B12572411 Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]- CAS No. 608516-05-8

Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-

Cat. No.: B12572411
CAS No.: 608516-05-8
M. Wt: 359.3 g/mol
InChI Key: GVBJQELVGBOZCZ-UHFFFAOYSA-N
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Description

Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]-: is a synthetic organic compound with a complex structure It is characterized by the presence of an isoquinoline ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of fluorescent markers for biological imaging.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Studied as a potential drug candidate for targeting specific molecular pathways.

Industry:

  • Utilized in the development of advanced materials with specific chemical properties.
  • Employed in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Uniqueness: Urea, N-5-isoquinolinyl-N’-[2-[4-(trifluoromethyl)phenyl]ethyl]- is unique due to the combination of the isoquinoline ring and the trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

Urea derivatives, particularly those containing isoquinoline structures, have garnered interest in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]- (Chemical Abstracts Service (CAS) Number: 9998550), highlighting its therapeutic potential and toxicological effects based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16F3N3O
  • Molar Mass : 359.35 g/mol
  • Chemical Structure : The compound features a urea moiety linked to an isoquinoline and a trifluoromethylphenyl group, contributing to its unique properties and biological activities.

Therapeutic Effects

  • Antitumor Activity : Research indicates that urea derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds similar to Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]- exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and leukemia cells .
  • Neuroprotective Properties : Some studies suggest that urea compounds may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. They may inhibit oxidative stress and promote neuronal survival through various signaling pathways .
  • Anti-inflammatory Effects : Urea derivatives have been explored for their anti-inflammatory properties, which could be relevant in treating chronic inflammatory diseases. The modulation of pro-inflammatory cytokines by these compounds has been documented in preclinical models .

Toxicological Effects

Despite their therapeutic potential, urea derivatives can also exhibit toxicity:

  • Oxidative Stress : High concentrations of urea have been associated with increased oxidative stress in cells, leading to cellular damage. This effect is particularly noted in renal tubular and vascular endothelial cells .
  • Endothelial Dysfunction : Elevated urea levels can contribute to endothelial dysfunction, which is a precursor to cardiovascular diseases. Studies have shown that exposure to high urea concentrations leads to impaired endothelial function and increased risk of atherosclerosis .
  • Cytotoxicity in Healthy Cells : While targeting tumor cells is desirable, the cytotoxic effects on non-cancerous cells raise concerns regarding the therapeutic window of these compounds. Research indicates that certain urea derivatives can induce cell death in healthy tissues at elevated doses .

Case Studies

A review of several studies provides insights into the biological effects of Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-:

StudyTest SubstanceAnimal ModelDoseDurationEffects
Burton et al.UreaRats25 mM24 hDecreased excretion of nitrogenous compounds
D’Apolito et al.UreaCKD Mice10 mg/kg15 daysIncreased oxidative stress; insulin resistance
Koppe et al.UreaCKD Mice200 mg/kg3 weeksImpaired beta-cell glycolysis; decreased insulin secretion

These studies highlight both the therapeutic potential and the risks associated with urea derivatives.

Properties

CAS No.

608516-05-8

Molecular Formula

C19H16F3N3O

Molecular Weight

359.3 g/mol

IUPAC Name

1-isoquinolin-5-yl-3-[2-[4-(trifluoromethyl)phenyl]ethyl]urea

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26)

InChI Key

GVBJQELVGBOZCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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